3-(1-Amino-3-hydroxypropyl)benzonitrile;hydrochloride 3-(1-Amino-3-hydroxypropyl)benzonitrile;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1379887-93-0
VCID: VC6662638
InChI: InChI=1S/C10H12N2O.ClH/c11-7-8-2-1-3-9(6-8)10(12)4-5-13;/h1-3,6,10,13H,4-5,12H2;1H
SMILES: C1=CC(=CC(=C1)C(CCO)N)C#N.Cl
Molecular Formula: C10H13ClN2O
Molecular Weight: 212.68

3-(1-Amino-3-hydroxypropyl)benzonitrile;hydrochloride

CAS No.: 1379887-93-0

Cat. No.: VC6662638

Molecular Formula: C10H13ClN2O

Molecular Weight: 212.68

* For research use only. Not for human or veterinary use.

3-(1-Amino-3-hydroxypropyl)benzonitrile;hydrochloride - 1379887-93-0

Specification

CAS No. 1379887-93-0
Molecular Formula C10H13ClN2O
Molecular Weight 212.68
IUPAC Name 3-(1-amino-3-hydroxypropyl)benzonitrile;hydrochloride
Standard InChI InChI=1S/C10H12N2O.ClH/c11-7-8-2-1-3-9(6-8)10(12)4-5-13;/h1-3,6,10,13H,4-5,12H2;1H
Standard InChI Key KRKROQWQUYOGGI-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(CCO)N)C#N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₀H₁₃ClN₂O, with a molecular weight of 228.68 g/mol (calculated from atomic masses). Its structure combines a benzonitrile moiety (a benzene ring with a cyano group) and a 1-amino-3-hydroxypropyl side chain, protonated as a hydrochloride salt to enhance solubility (Figure 1) .

Structural Formula:
NC-C6H4CH(NH2)CH2CH2OHHCl\text{NC-C}_6\text{H}_4-\text{CH}(\text{NH}_2)-\text{CH}_2-\text{CH}_2\text{OH} \cdot \text{HCl}

Crystallographic and Stereochemical Considerations

While no direct crystallographic data exists for this compound, analogous molecules in fragment-based drug discovery campaigns exhibit defined binding modes in enzyme active sites. For example, substituted benzonitriles and aminopropanol derivatives have been shown to interact with flavin-dependent oxidoreductases through hydrogen bonding and π-stacking interactions . The hydrochloride salt likely adopts a zwitterionic configuration in aqueous environments, with the protonated amine and chloride ion stabilizing the structure.

Synthesis and Physicochemical Properties

Physicochemical Data

Key properties inferred from structural analogs and limited experimental data include:

PropertyValue/DescriptionSource
SolubilityLikely soluble in polar solvents (water, DMSO) due to hydrochloride salt
Melting PointNot reported
Boiling PointEstimated >250°C (decomposes)
Density~1.2 g/cm³ (analog-based estimate)
pKaAmine: ~8.5; Alcohol: ~15N/A

The compound’s logP (octanol-water partition coefficient) is predicted to be 1.2–1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug design .

Biological Activity and Research Applications

Pharmacological Hypotheses

The compound’s dual functional groups (amine, alcohol, nitrile) suggest multiple binding modalities:

  • Nitrile: Acts as a hydrogen bond acceptor or participates in dipole interactions.

  • Aminoalcohol: Chelates metal ions or forms salt bridges with acidic residues.

These features align with inhibitors of kinases, proteases, and neurotransmitter receptors, though experimental validation is required.

Hazard ParameterAssessmentSource
Acute ToxicityPotential irritant (skin, eyes)
CarcinogenicityNo data availableN/A
Environmental ImpactLikely low bioaccumulation

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